Stereoisomeric Ratio in Enzymatic Production: 9:1 Predominance of (S,R) over (R,S) Enantiomer
In the biosynthetic production of 19,20-EDP using the mutant (F87V) P450 enzyme BM3 from Bacillus megaterium, the 19,20-EDP fraction exhibits a pronounced stereochemical bias, with the (S,R) enantiomer predominating over the (R,S) enantiomer at a ratio of approximately 9:1 [1]. In contrast, the 16,17-EDP regioisomer produced under the same conditions is exclusively the (S,R) enantiomer, highlighting regioisomeric differences in enzymatic stereoselectivity [2].
| Evidence Dimension | Stereoisomeric ratio (S,R):(R,S) for 19,20-EDP produced by F87V mutant |
|---|---|
| Target Compound Data | 19,20-EDP fraction: ∼9:1 (S,R):(R,S) |
| Comparator Or Baseline | 16,17-EDP fraction: exclusively (S,R) enantiomer |
| Quantified Difference | 9:1 ratio vs. exclusive (S,R) formation; distinct stereochemical outcome between regioisomers |
| Conditions | Enzymatic epoxidation of docosahexaenoic acid (DHA) using mutant (F87V) P450 BM3 from Bacillus megaterium |
Why This Matters
This quantitative stereochemical bias demonstrates that 19(R),20(S)-Edp (the minor R,S enantiomer) is significantly less abundant in biosynthetic mixtures, necessitating synthetic access or enrichment for studies requiring defined stereoisomeric purity.
- [1] Cinelli, M. A., et al. (2018). Enzymatic synthesis and chemical inversion provide both enantiomers of bioactive epoxydocosapentaenoic acids. Journal of Lipid Research, 59(11), 2197-2210. View Source
- [2] Cinelli, M. A., et al. (2018). Enzymatic synthesis and chemical inversion provide both enantiomers of bioactive epoxydocosapentaenoic acids. Journal of Lipid Research, 59(11), 2197-2210. View Source
